molecular formula C19H19N3O4S2 B2625616 N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-37-8

N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2625616
CAS RN: 922130-37-8
M. Wt: 417.5
InChI Key: SMIUELOZAOIOBC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as EPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPTA is a thiazole-based compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

  • Antimicrobial Activities : Novel thiazole derivatives, including those similar to N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been synthesized and shown significant anti-bacterial and anti-fungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Saravanan et al., 2010).

  • Anticonvulsant Agents : Certain derivatives of this compound containing a sulfonamide thiazole moiety have shown protection against picrotoxin-induced convulsions, indicating potential as anticonvulsant agents. One derivative, in particular, exhibited significant anticonvulsive effects (Farag et al., 2012).

  • Glutaminase Inhibition : Some analogs of this compound have been evaluated as inhibitors of kidney-type glutaminase (GLS), an enzyme important in cancer cell metabolism. These analogs retained the potency of the parent compound and showed potential in attenuating the growth of human lymphoma B cells (Shukla et al., 2012).

  • PI3K/mTOR Inhibition : Derivatives of N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival. These studies aimed to improve metabolic stability and efficacy (Stec et al., 2011).

  • Antimalarial and Potential COVID-19 Treatment : Reactivity investigations of derivatives of this compound have shown antimalarial activity and possible applications in treating COVID-19. Computational calculations and molecular docking studies have been conducted to understand their effectiveness against viruses and malaria (Fahim & Ismael, 2021).

  • Optoelectronic Properties : Thiazole-based derivatives have been explored for their optoelectronic properties, which could be relevant in the development of new materials for electronic applications (Camurlu & Guven, 2015).

  • Anticancer Activities : Certain derivatives have been synthesized and evaluated for anticancer activities, showing potential as agents against specific cancer cell lines, including human lung adenocarcinoma cells (Evren et al., 2019).

  • Cyclooxygenase (COX) Inhibitory Activity : Some derivatives have been investigated for their COX inhibitory activities, indicating potential use in treating inflammation and related conditions (Ertas et al., 2022).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-26-17-11-7-6-10-16(17)21-18(23)12-14-13-27-19(20-14)22-28(24,25)15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIUELOZAOIOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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